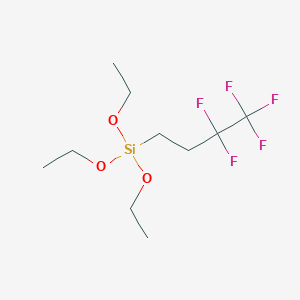
Triethoxy(3,3,4,4,4-pentafluorobutyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy(3,3,4,4,4-pentafluorobutyl)silane is a chemical compound with the molecular formula C10H19F5O3Si and a molecular weight of 310.334 g/mol . It is a silane compound where the silicon atom is bonded to three ethoxy groups and a 3,3,4,4,4-pentafluorobutyl group. This compound is known for its unique properties due to the presence of fluorine atoms, which impart high thermal stability and chemical resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy(3,3,4,4,4-pentafluorobutyl)silane typically involves the reaction of 3,3,4,4,4-pentafluorobutylmagnesium bromide with silicon tetrachloride, followed by the addition of ethanol. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Triethoxy(3,3,4,4,4-pentafluorobutyl)silane undergoes various types of chemical reactions, including:
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst or under reflux conditions.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Corresponding substituted silanes.
Scientific Research Applications
Triethoxy(3,3,4,4,4-pentafluorobutyl)silane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Triethoxy(3,3,4,4,4-pentafluorobutyl)silane involves the hydrolysis of the ethoxy groups to form silanols, which can further condense to form siloxane bonds. These siloxane bonds are responsible for the compound’s high thermal stability and chemical resistance . The presence of fluorine atoms enhances these properties by reducing the surface energy and increasing the hydrophobicity of the material .
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(3,3,4,4,4-pentafluorobutyl)silane: Similar in structure but with methoxy groups instead of ethoxy groups.
Triethoxy(3,3,4,4,4-trifluorobutyl)silane: Similar but with fewer fluorine atoms.
Uniqueness
Triethoxy(3,3,4,4,4-pentafluorobutyl)silane is unique due to the presence of five fluorine atoms, which impart superior thermal stability and chemical resistance compared to compounds with fewer fluorine atoms . The ethoxy groups also provide a balance between reactivity and stability, making it a versatile compound for various applications .
Properties
CAS No. |
736154-66-8 |
|---|---|
Molecular Formula |
C10H19F5O3Si |
Molecular Weight |
310.33 g/mol |
IUPAC Name |
triethoxy(3,3,4,4,4-pentafluorobutyl)silane |
InChI |
InChI=1S/C10H19F5O3Si/c1-4-16-19(17-5-2,18-6-3)8-7-9(11,12)10(13,14)15/h4-8H2,1-3H3 |
InChI Key |
CZZDWWIZZYZQIL-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCC(C(F)(F)F)(F)F)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


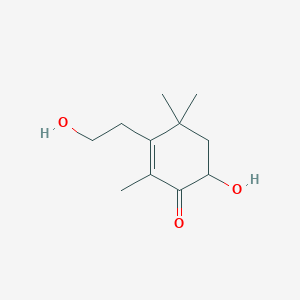
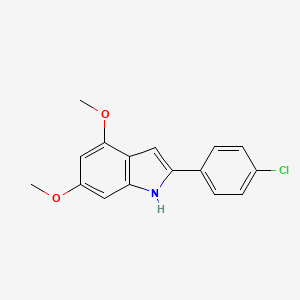
![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)
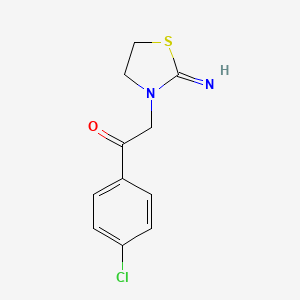
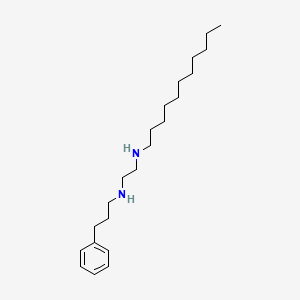
![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)
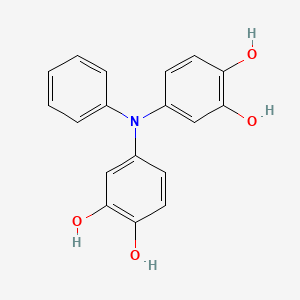
![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)

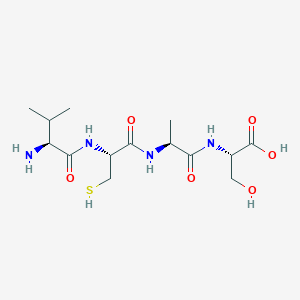
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
